4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene
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Overview
Description
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, a chloro group at the 4-position, and a 2,2-dimethylpropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene typically involves the nitration of 4-chloro-2-(2,2-dimethylpropoxy)benzene. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the 2,2-dimethylpropoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-(2,2-dimethylpropoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2,2-dimethylpropoxy)benzenemethanol: Similar structure but with a hydroxyl group instead of a nitro group.
4-Chloro-2-(2,2-dimethylpropoxy)benzenemethanamine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-(chloromethyl)-1-(2,2-dimethylpropoxy)benzene: Similar structure but with a chloromethyl group instead of a nitro group.
Uniqueness
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a 2,2-dimethylpropoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
922162-80-9 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)7-16-10-6-8(12)4-5-9(10)13(14)15/h4-6H,7H2,1-3H3 |
InChI Key |
XCBNQJOLFCMFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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